Sodium chlorodifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

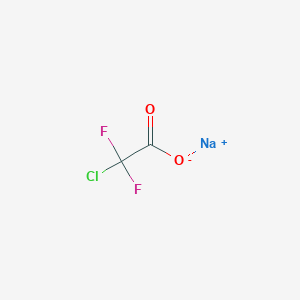

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTAVLDNYYEJHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-04-0 (Parent) | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062049 | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895-39-2 | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Chlorodifluoroacetate: A Technical Guide for Researchers

Introduction

Sodium chlorodifluoroacetate, identified by the CAS Number 1895-39-2 , is an organofluorine compound that has garnered significant attention in synthetic organic chemistry.[1][2] It is a salt derived from the neutralization of chlorodifluoroacetic acid.[1] This white, crystalline solid is particularly valued as a convenient and cost-effective precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[3] The strategic introduction of fluorine atoms into molecules can significantly enhance their efficacy, bioavailability, and metabolic stability, making this compound a critical reagent in the development of pharmaceuticals and agrochemicals.[2][4] This guide provides an in-depth overview of its properties, synthesis, applications, and key experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1895-39-2 | [5][6][7][8] |

| Molecular Formula | C₂ClF₂NaO₂ | [5][7][8][9] |

| Molecular Weight | 152.46 g/mol | [5][7] |

| Appearance | White to off-white powder or crystal | [1][6] |

| Melting Point | 196-198 °C (decomposes) | [10][6][8] |

| Solubility | Soluble in dimethoxyethane, diglyme (0.60 g/mL), triglyme, and dimethylformamide. | [10][6] |

| IUPAC Name | sodium 2-chloro-2,2-difluoroacetate | [7] |

| InChI Key | MRTAVLDNYYEJHK-UHFFFAOYSA-M | [1] |

| Synonyms | Chlorodifluoroacetic Acid Sodium Salt |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.[11][12] It is an irritant and is hygroscopic.[10][6] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[9][12]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [1][8] |

| Signal Word | Warning | [8][12] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12][13] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P501 | [1][7][12] |

| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [7][11][12] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [11][12] |

| Incompatible Materials | Strong oxidizing agents | [9][11] |

| Hazardous Decomposition | Upon heating, it can decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas. | [9][11] |

Core Reactivity: Generation of Difluorocarbene

The primary utility of this compound in organic synthesis stems from its ability to generate difluorocarbene (:CF₂) upon thermal decomposition.[1][2] This process involves decarboxylation, which is typically carried out in a high-boiling solvent like diglyme at elevated temperatures.[1][14] The resulting electrophilic difluorocarbene is a transient species that can be trapped in situ by a variety of nucleophiles and unsaturated systems.[15][16]

Caption: Thermal decomposition of this compound to generate difluorocarbene.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline key experimental procedures involving this compound.

Synthesis of this compound

This compound is typically prepared by the neutralization of chlorodifluoroacetic acid.[10][14]

-

Reagents: Chlorodifluoroacetic acid, Sodium Hydroxide (or Sodium Carbonate), Methanol (or Diethyl Ether).[10][14]

-

Procedure (using NaOH): [14]

-

Prepare a solution of sodium hydroxide (1.52 mol) in methanol (700 ml) and cool it in a stirring apparatus.

-

Slowly add a solution of chlorodifluoroacetic acid (1.52 mol) in methanol (300 ml) to the cooled NaOH solution.

-

Maintain the temperature of the reaction mixture below 40°C during the addition.

-

After the addition is complete, remove the solvent under reduced pressure to obtain the this compound salt.

-

Dry the resulting salt in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[10]

-

Caption: Workflow for the synthesis of this compound.

Difluoromethylation of Thiols and Phenols

This compound is an excellent reagent for the difluoromethylation of various heteroatom nucleophiles, including thiols (S-H), phenols (O-H), selenols (Se-H), and heterocyclic amines (N-H).[3][15][16]

-

-

To a reaction vessel, add the thiol or phenol substrate (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., DMF).

-

Add this compound (2.0-3.0 mmol).

-

Heat the reaction mixture to 95°C and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired difluoromethylated compound.

-

Caption: General pathway for heteroatom difluoromethylation using :CF₂.

Synthesis of 1,1-Difluoro Olefins

A classic application is the reaction with aldehydes or ketones in the presence of triphenylphosphine (PPh₃) to form 1,1-difluoro olefins, which is analogous to a Wittig reaction.[2][10][14]

-

Reagents: Aldehyde or ketone, triphenylphosphine, this compound, and a high-boiling solvent (e.g., diglyme).[14]

-

Procedure: [14]

-

In a two-necked flask equipped with a reflux condenser and a dropping funnel, place triphenylphosphine (0.088 mol), the aldehyde (0.081 mol), and anhydrous diglyme (10 ml).

-

Prepare a solution of dry this compound (0.12 mol) in diglyme (50 ml) and place it in the heated (60°C) dropping funnel.

-

Purge the system with dry nitrogen. Heat the flask contents to 160°C in an oil bath.

-

Add the this compound solution dropwise over 1.5–2 hours. Caution: The decomposition is exothermic; maintaining a steady bath temperature is critical to avoid a violent reaction.[14]

-

After the addition, flash-distill the product and solvent at reduced pressure (1 mm) into a receiver cooled with dry ice.

-

Fractionally distill the collected liquid to isolate the pure 1,1-difluoro olefin product.

-

Applications in Drug Discovery and Development

The incorporation of fluorine, particularly the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂-) groups, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2]

-

Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.[2]

-

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its interaction with a receptor.

This compound provides a direct and efficient route to these valuable fluorinated functionalities.[2] It has been used in the synthesis of various pharmaceutical intermediates and complex molecules, including mGluR5 negative allosteric modulators and precursors for fluorinated nucleoside analogues.[18] The difluoromethylation of heterocycles, a common scaffold in many drugs, is a key application.[3][19] For instance, the difluoromethylation of an intermediate was a key step in the synthesis of certain bioactive compounds.[19] Its role as a building block for geminal difluorinated cyclopropanes further expands its utility in creating novel drug candidates.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 1895-39-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:1895-39-2 | Chemsrc [chemsrc.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | 1895-39-2 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemos.de [chemos.de]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

"synthesis of sodium chlorodifluoroacetate from chlorodifluoroacetic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of sodium chlorodifluoroacetate from chlorodifluoroacetic acid. The primary method detailed is a neutralization reaction, a fundamental and efficient route to this versatile reagent. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow, intended to equip researchers in the pharmaceutical and chemical industries with the necessary information for successful synthesis. This compound is a key precursor for the generation of difluorocarbene, a reactive intermediate widely used in the synthesis of fluorinated organic molecules, which are of significant interest in drug discovery and materials science.[1][2][3][4][5]

Introduction

This compound (ClCF₂CO₂Na) is a white, crystalline solid that serves as a convenient and cost-effective source of difluorocarbene (:CF₂).[2][6] The thermal decarboxylation of this compound generates this highly reactive intermediate, which can then be trapped by various nucleophiles and unsaturated systems to afford gem-difluorinated compounds.[2][6][7] This chemistry has found broad application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The synthesis of this compound itself is a straightforward acid-base neutralization reaction between chlorodifluoroacetic acid and a sodium base, most commonly sodium hydroxide.[2][8][9][10] This guide will detail the established procedures for this synthesis, providing the necessary parameters for its safe and efficient execution in a laboratory setting.

Synthesis Pathway

The synthesis of this compound from chlorodifluoroacetic acid is a classic acid-base neutralization reaction. The acidic proton of the carboxylic acid is abstracted by a base, in this case, the hydroxide ion from sodium hydroxide, to form the sodium salt and water.

Caption: Synthesis of this compound via Neutralization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from chlorodifluoroacetic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₂ClF₂NaO₂ | [1][3] |

| Molecular Weight | 152.46 g/mol | [1][3] |

| Appearance | White to grayish-white solid powder/crystal | [3][11][12] |

| Melting Point | 196-198 °C | [1][2][3] |

| Purity | >96% (typically ≥99% by titration) | [1][3][11] |

| Molar Equivalents | 1:1 (Chlorodifluoroacetic Acid : Sodium Hydroxide) | [13] |

Experimental Protocol

The following protocol is a detailed method for the preparation of this compound from chlorodifluoroacetic acid. This procedure is adapted from established and reliable sources.[13]

Materials:

-

Chlorodifluoroacetic acid (1.52 moles, 198 g)

-

Sodium hydroxide (1.52 moles, 60.7 g)

-

Methanol (1000 ml total)

-

Ice bath

-

Stirring apparatus

-

Reaction flask

-

Addition funnel

Procedure:

-

Preparation of Sodium Hydroxide Solution: In a suitable reaction flask equipped with a stirrer, dissolve 60.7 g (1.52 moles) of sodium hydroxide in 700 ml of methanol. The dissolution of sodium hydroxide is exothermic, so the solution should be cooled in an ice bath to maintain a low temperature.[13]

-

Preparation of Chlorodifluoroacetic Acid Solution: In a separate beaker, dissolve 198 g (1.52 moles) of chlorodifluoroacetic acid in 300 ml of methanol.

-

Neutralization Reaction: While vigorously stirring the cooled sodium hydroxide solution, slowly add the chlorodifluoroacetic acid solution from an addition funnel. It is crucial to maintain the reaction temperature below 40 °C throughout the addition to prevent any unwanted side reactions or decomposition.[13]

-

Isolation of the Product: After the addition is complete, the resulting mixture contains the this compound salt. The salt can be isolated by removing the methanol under reduced pressure. The resulting white solid should be dried thoroughly to remove any residual solvent.

Safety Precautions:

-

Chlorodifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide is a strong base and is also corrosive. Handle with care and appropriate PPE.

-

The neutralization reaction is exothermic. Proper temperature control is essential to ensure safety and product purity.

-

Perform the reaction in a well-ventilated fume hood.

Logical Workflow for Synthesis and Application

The synthesis of this compound is the initial step in a broader workflow that utilizes this compound as a difluorocarbene precursor for further organic transformations.

Caption: Workflow from Synthesis to Application of this compound.

Conclusion

The synthesis of this compound from chlorodifluoroacetic acid via neutralization is a robust and well-established method. The procedure is straightforward, high-yielding, and utilizes readily available and inexpensive starting materials.[6] This makes this compound an accessible and valuable reagent for research and development in the pharmaceutical and chemical industries. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently prepare this important difluorocarbene precursor for a wide range of synthetic applications.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. A hydrochloric acid solution will neutralize a sodium hydroxide - Tro 4th Edition Ch 4 Problem 110 [pearson.com]

- 11. This compound | 1895-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Sodium Chlorodifluoroacetate for Researchers and Drug Development Professionals

A comprehensive overview of the physical, chemical, and biological properties of Sodium Chlorodifluoroacetate, including experimental protocols and key applications in synthetic chemistry.

This compound, a white to grayish-white solid powder, is a versatile reagent with significant applications in organic synthesis and as a potential tool in biochemical research.[1] This technical guide provides an in-depth analysis of its core properties, detailed experimental procedures for its synthesis and primary reactions, and an exploration of its relevance to drug development professionals.

Physical and Chemical Properties

This compound is primarily recognized for its role as a precursor to difluorocarbene, a highly reactive intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1. The compound is a solid at room temperature and exhibits solubility in a range of polar organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₂ClF₂NaO₂ | [2][3] |

| Molecular Weight | 152.46 g/mol | [2][3] |

| Appearance | White to grayish-white solid powder/crystal | [1][3] |

| Melting Point | 196-198 °C | [3][4][5] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in water, N,N-dimethylformamide (DMF), dimethoxyethane, diglyme (0.60 g/mL), and triglyme. Poor solubility in ether. | [1] |

| Density | 1.483 g/cm³ | [6][7] |

Table 1: Physical Properties of this compound

Chemical Properties

This compound's chemical reactivity is dominated by its ability to undergo thermal decarboxylation to generate difluorocarbene. This property makes it a valuable reagent in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry due to their unique biological properties.[1][2] The incorporation of fluorine into drug candidates can enhance their efficacy, bioavailability, and metabolic stability.[1]

Key chemical characteristics include:

-

Difluorocarbene Precursor: Upon heating, it readily decomposes to form difluorocarbene (:CF₂), a versatile intermediate for introducing difluoromethyl groups and constructing gem-difluorocyclopropanes.[1][4]

-

Nucleophilic and Basic Properties: The carboxylate group imparts both nucleophilic and basic characteristics to the molecule, allowing it to participate in various organic reactions.[1]

-

Hygroscopicity: The compound is hygroscopic and should be stored in a dry environment to prevent degradation.[1]

| Property | Description | Source(s) |

| Primary Reactivity | Thermal decomposition to generate difluorocarbene (:CF₂) | [1][4] |

| Key Applications | Synthesis of 1,1-difluoro olefins, gem-difluorinated cyclopropanes, and other fluorinated compounds. | [1] |

| Stability | Stable at room temperature in a dry environment; hygroscopic. | [1] |

| Incompatible Materials | Strong oxidizing agents. |

Table 2: Chemical Properties of this compound

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylate salt would be expected to show a strong absorption band for the asymmetric stretching vibration of the COO⁻ group, typically in the region of 1650-1550 cm⁻¹. Another strong band for the symmetric stretch is expected between 1450 and 1360 cm⁻¹. The C-F and C-Cl stretching vibrations would also be present. PubChem provides access to IR spectra of this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum would show two carbon signals. The carboxylate carbon (COO⁻) would appear significantly downfield. The chemical shift of the chlorodifluoromethyl carbon (CClF₂) would be influenced by the attached halogens. PubChem provides access to a ¹³C NMR spectrum.[2]

-

¹H NMR: As there are no protons in the molecule, a standard ¹H NMR spectrum would not show any signals for the compound itself.

-

-

Mass Spectrometry: The mass spectrum would not show a molecular ion for the intact salt. Instead, fragmentation of the chlorodifluoroacetate anion would be observed.

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient use of this compound in a research setting.

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of chlorodifluoroacetic acid with a sodium base.

Protocol:

-

In a dry reaction flask, dissolve chlorodifluoroacetic acid in a suitable solvent such as methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium hydroxide in methanol to the cooled chlorodifluoroacetic acid solution while stirring. The addition should be controlled to maintain the temperature below 40°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the acid is consumed.

-

Once the reaction is complete, concentrate the mixture under high vacuum to remove the solvent.

-

Add methanol to the residue and evaporate it under reduced pressure to yield the this compound product as a white solid.[1]

Generation of Difluorocarbene and Subsequent Wittig-like Reaction

A primary application of this compound is the in-situ generation of difluorocarbene for subsequent reactions, such as the synthesis of 1,1-difluoro olefins from aldehydes in a Wittig-like reaction.

Protocol:

-

In a dry, two-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place triphenylphosphine and the desired aldehyde in an anhydrous solvent like diglyme.

-

Prepare a solution of dry this compound in warm (around 70°C) anhydrous diglyme in the dropping funnel.

-

Heat the reaction flask to a high temperature (e.g., 160°C) in an oil bath.

-

Add the this compound solution dropwise to the heated reaction mixture over a period of 1.5-2 hours.

-

The thermal decomposition of this compound generates difluorocarbene, which then reacts with triphenylphosphine to form a phosphonium ylide. This ylide subsequently reacts with the aldehyde to produce the 1,1-difluoro olefin.

-

After the addition is complete, the product can be isolated by distillation under reduced pressure.

Biological and Pharmaceutical Relevance

The primary relevance of this compound in drug development lies in its utility as a building block for synthesizing fluorinated molecules.[1] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.

While direct biological activity or interaction with specific signaling pathways of this compound itself is not extensively documented, its structural similarity to natural substrates suggests its potential use in biochemical research to study metabolic pathways and enzyme inhibition.[3] For instance, as a halo- and fluoro-substituted acetate, it could potentially act as a substrate analog or inhibitor for enzymes that process acetate or related small carboxylic acids. However, specific examples of its use in such studies are not prevalent in the literature.

The main value for drug development professionals is as a reagent to create novel fluorinated compounds with potentially improved therapeutic profiles.

Safety and Handling

This compound is classified as an irritant. It is important to handle the compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Conclusion

This compound is a valuable and versatile reagent, primarily utilized for the generation of difluorocarbene in organic synthesis. Its role in the straightforward synthesis of fluorinated compounds makes it a significant tool for researchers in medicinal chemistry and drug development. While its direct biological interactions are not well-characterized, its utility in creating novel fluorinated molecules with potentially enhanced pharmaceutical properties is well-established. The experimental protocols provided in this guide offer a foundation for its safe and effective use in the laboratory. Further research into its potential as a substrate analog in biochemical studies could unveil new applications for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 1895-39-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Generation of Difluorocarbene from Sodium Chlorodifluoroacetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chlorodifluoroacetate (SCDA) has long been established as a cornerstone reagent in fluorine chemistry. First reported as a source of difluorocarbene (:CF₂) by Haszeldine and co-workers in 1960, it remains a highly valuable precursor due to its low cost, high stability under ambient conditions, and favorable safety profile compared to many alternative reagents.[1] The in-situ generation of difluorocarbene, a versatile and moderately electrophilic intermediate, provides a direct pathway for the introduction of difluoromethylene (–CF₂–) and difluoromethyl (–CHF₂) moieties into organic molecules.[1][2] These structural motifs are of profound interest in medicinal chemistry and drug development, as they can serve as bioisosteres for metabolically labile groups, modulate lipophilicity, and enhance binding affinity. This guide provides an in-depth examination of the mechanism, quantitative aspects, and experimental protocols for generating difluorocarbene from SCDA for key synthetic transformations.

The Core Mechanism: Thermal Decarboxylation

The generation of difluorocarbene from this compound proceeds through a thermal decarboxylation mechanism.[3][4] When heated in a suitable high-boiling polar aprotic solvent, the salt undergoes an irreversible loss of carbon dioxide. This process is believed to form a transient chlorodifluoromethyl carbanion ([ClCF₂]⁻), which is unstable and rapidly eliminates a chloride ion to yield the singlet difluorocarbene (:CF₂).[3]

The overall transformation can be summarized as:

CF₂ClCO₂Na → :CF₂ + CO₂ + NaCl

This reaction is typically performed at elevated temperatures, ranging from 95 °C to 190 °C, depending on the solvent and the substrate intended to trap the carbene.[4][5] The evolution of CO₂ gas is a significant feature of the reaction and must be managed for safe scale-up.[1]

Caption: The thermal decarboxylation pathway of SCDA.

Key Synthetic Applications and Pathways

The electrophilic difluorocarbene generated in situ is not isolated but is immediately trapped by a co-reactant in the reaction mixture. The primary applications fall into three major categories.

SCDA is widely used for the difluoromethylation of various heteroatom nucleophiles, including phenols (O-H), thiols (S-H), amines (N-H), and selenols (Se-H).[3][4] The reaction typically requires a base (e.g., K₂CO₃) to deprotonate the substrate, forming a more potent nucleophile (phenolate, thiolate, etc.) that efficiently traps the carbene. The resulting intermediate is then protonated during workup to yield the final difluoromethylated product.[3]

Caption: General pathway for heteroatom difluoromethylation.

In the absence of a potent nucleophile, difluorocarbene readily undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes.[5] This reaction is a cornerstone of difluorocarbene chemistry and has been applied to a wide range of substrates, including allylic alcohols and N-protected enamides.[5] The reaction is typically conducted at high temperatures (e.g., 190 °C) in solvents like diglyme or triglyme.[5]

Caption: Pathway for gem-difluorocyclopropanation of alkenes.

Caption: Proposed pathway for Wittig-type olefination.

Quantitative Data Summary

The efficiency of difluorocarbene generation and trapping is highly dependent on the reaction conditions. The following tables summarize quantitative data from representative studies.

Table 1: Influence of Reaction Conditions on S-Difluoromethylation of p-Methoxythiophenol [4]

| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | DMF | 95 | 93 |

| 2 | Na₂CO₃ | DMF | 95 | 91 |

| 3 | LiOH | DMF | 95 | 89 |

| 4 | Cs₂CO₃ | DMF | 95 | 92 |

| 5 | NaHCO₃ | DMF | 95 | <5 |

| 6 | K₂CO₃ | NMP | 95 | 85 |

| 7 | K₂CO₃ | DMSO | 95 | 88 |

| 8 | K₂CO₃ | MeCN | 95 | <5 |

| 9 | K₂CO₃ | DMF | 65 | 62 |

| 10 | K₂CO₃ | DMF | Room Temp. | 0 |

Data derived from a study on the difluoromethylation of p-methoxythiophenol using 2 equivalents of SCDA for 8 hours.[4]

Table 2: Typical Conditions and Yields for Various SCDA-Mediated Reactions

| Reaction Type | Substrate Example | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |

| O-Difluoromethylation | 4-Hydroxy-3-iodobenzoate | DMF | 120 | ~85 | [3] |

| gem-Difluorocyclopropanation | (Z)-4-(benzyloxy)-2-butenyl acetate | Diglyme | 190 | Good | [5] |

| Wittig-Type Olefination | Benzaldehyde | Diglyme | 160 | 67–79 | [6] |

| Se-Difluoromethylation | Phenylselenol | DMF | 95 | 65 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations using SCDA.

A typical workflow for these reactions involves the setup of an inert atmosphere system, heating to the target temperature, careful monitoring of gas evolution, and standard workup procedures.

Caption: A generalized experimental workflow for SCDA reactions.

This protocol is adapted from a procedure for the difluoromethylation of 4-hydroxy-3-iodobenzoate.[3]

-

Materials: 4-hydroxy-3-iodobenzoate (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), this compound (SCDA, 2.8 equiv), anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenolic substrate and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe and stir the resulting suspension.

-

Add the solid this compound in one portion under a positive flow of nitrogen.

-

Lower the reaction apparatus into a preheated oil bath at 120 °C.

-

Stir the mixture vigorously for 2 hours. Significant gas evolution will be observed.

-

Monitor the reaction by TLC. Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

This protocol is based on the difluoromethylation of p-methoxythiophenol.[4]

-

Materials: Aromatic thiol (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), this compound (SCDA, 2.0 equiv), anhydrous dimethylformamide (DMF).

-

Procedure:

-

In an oven-dried screw-capped reaction vial containing a stir bar, add the thiol, potassium carbonate, and this compound.

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous DMF (to achieve a ~0.1-0.2 M concentration of the thiol) via syringe.

-

Seal the vial tightly and place it in a preheated heating block at 95 °C.

-

Stir the mixture for 8 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography to afford the desired S-difluoromethylated product.

-

This protocol is adapted from the synthesis of β,β-difluorostyrene.[6]

-

Materials: Benzaldehyde (1.0 equiv), triphenylphosphine (PPh₃, 1.1 equiv), this compound (SCDA, 1.5 equiv), anhydrous diglyme.

-

Safety Note: The thermal decomposition of SCDA can be violently exothermic if the reagent accumulates due to insufficient heating. Ensure the reaction flask is at the target temperature before beginning the addition.[6]

-

Procedure:

-

Assemble an oven-dried, two-necked flask with a reflux condenser, magnetic stirrer, and a heated, pressure-equalizing dropping funnel. Purge the system with dry nitrogen.

-

Charge the flask with triphenylphosphine, freshly distilled benzaldehyde, and a small amount of anhydrous diglyme.

-

In a separate flask, prepare a solution of dry SCDA in anhydrous diglyme by warming to ~70 °C. Transfer this warm solution to the heated dropping funnel (~60 °C).

-

Heat the main reaction flask in an oil bath to 160 °C.

-

Once the flask contents reach 160 °C, add the SCDA solution dropwise over 1.5–2 hours.

-

After the addition is complete, continue stirring for a short period.

-

The product can be isolated by flash distillation of the reaction mixture under vacuum into a cold trap.

-

Further purify the distillate by fractional distillation to yield the 1,1-difluoroolefin.

-

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Decomposition of Sodium Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely utilized reagent in organic synthesis, primarily serving as a convenient and effective precursor to difluorocarbene (:CF₂), a reactive intermediate of significant interest in the synthesis of fluorinated molecules. This technical guide provides an in-depth examination of the thermal decomposition of this compound, detailing its mechanism, key reaction products, and the experimental protocols for its controlled decomposition and utilization in synthetic applications. The guide also presents available physical and thermal data in a structured format and includes graphical representations of the decomposition pathway and a typical experimental workflow.

Introduction

This compound is a stable, solid compound that, upon heating, undergoes facile thermal decomposition to generate difluorocarbene. This property has made it a valuable tool in medicinal chemistry and drug development, where the introduction of fluorine atoms into molecules can significantly alter their biological properties. The in situ generation of difluorocarbene from this compound offers a safer and more convenient alternative to using gaseous fluorinated reagents. This document aims to provide a comprehensive technical overview of the thermal decomposition of this important reagent.

Physicochemical and Thermal Properties

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not extensively available in the public literature, the following table summarizes the known physical and thermal properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂ClF₂NaO₂ | |

| Molecular Weight | 152.46 g/mol | |

| Appearance | White to grayish-white solid powder | |

| Melting Point | 196-198 °C | |

| Decomposition Temperature | 226-229 °C (in the absence of other reagents) | |

| Decomposition Temperature (in synthetic applications) | 95-160 °C (solvent and substrate dependent) |

Thermal Decomposition Mechanism

The primary pathway for the thermal decomposition of this compound is through decarboxylation to produce difluorocarbene (:CF₂). The generally accepted mechanism proceeds in two key steps:

-

Decarboxylation: The this compound salt first loses a molecule of carbon dioxide (CO₂) to form a chlorodifluoromethyl carbanion (ClCF₂⁻).

-

Chloride Elimination: The unstable carbanion then rapidly eliminates a chloride ion (Cl⁻) to yield the neutral difluorocarbene intermediate.

This reactive difluorocarbene can then be trapped by a suitable nucleophile present in the reaction mixture.

Experimental Protocols

The controlled thermal decomposition of this compound is central to its application as a difluorocarbene source in organic synthesis. Below are detailed methodologies for its use in difluoromethylation and difluorocyclopropanation reactions.

General Considerations

-

Drying: this compound is hygroscopic and should be thoroughly dried under vacuum before use to ensure reproducible results.

-

Solvent: Anhydrous, high-boiling polar aprotic solvents such as diglyme, triglyme, or N,N-dimethylformamide (DMF) are commonly used.

-

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Temperature Control: Precise temperature control is crucial. A gradual increase in temperature is recommended to avoid a rapid, exothermic decomposition, which can be violent.

Protocol for Difluoromethylation of a Phenol

This protocol is adapted from established procedures for the O-difluoromethylation of phenols.

Materials:

-

This compound

-

Phenol substrate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle with a temperature controller

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and this compound (2.0 eq).

-

Add anhydrous DMF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the phenol substrate.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Gradually heat the reaction mixture to 95-100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated phenol.

Protocol for Difluorocyclopropanation of an Alkene

This protocol is based on procedures for the synthesis of gem-difluorocyclopropanes.

Materials:

-

This compound

-

Alkene substrate

-

Anhydrous diglyme

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Oil bath with a temperature controller

Procedure:

-

Set up a three-neck round-bottom flask under an inert atmosphere.

-

Add the alkene substrate and anhydrous diglyme to the flask.

-

In a separate flask, prepare a solution or a fine suspension of this compound in anhydrous diglyme.

-

Heat the flask containing the alkene solution to 160 °C in an oil bath.

-

Once the temperature has stabilized, add the this compound solution/suspension dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, maintain the reaction at 160 °C for an additional 1-2 hours.

-

Monitor the reaction for the cessation of gas (CO₂) evolution.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the gem-difluorocyclopropane.

Safety Considerations

-

Exothermic Decomposition: As noted, the thermal decomposition of this compound can be violently exothermic if not properly controlled. It is imperative to heat the reaction mixture gradually and ensure efficient stirring to dissipate heat.

-

Hazardous Byproducts: In the event of a fire or uncontrolled decomposition, hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride may be produced. All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The thermal decomposition of this compound is a cornerstone reaction for the generation of difluorocarbene, a critical intermediate in modern organofluorine chemistry. While detailed kinetic and thermodynamic data from dedicated thermal analysis studies are not widely published, the extensive use of this reagent in organic synthesis has provided a wealth of practical knowledge regarding its controlled decomposition. This guide has summarized the key aspects of its thermal behavior, including the decomposition mechanism, relevant physical properties, and detailed experimental protocols for its safe and effective use. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for leveraging the synthetic potential of this versatile reagent.

Stability and Storage of Sodium Chlorodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage of sodium chlorodifluoroacetate. The information is compiled from publicly available safety data sheets, product information, and relevant scientific literature to assist researchers, scientists, and drug development professionals in the safe handling and storage of this versatile reagent.

Chemical and Physical Properties

This compound is a white solid that is stable under recommended storage conditions.[1][2] It is primarily used in organic synthesis as a precursor for the in-situ generation of difluorocarbene.[3][4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂ClF₂NaO₂ | [4] |

| Molecular Weight | 152.46 g/mol | [4] |

| Appearance | White solid | [2][4] |

| Melting Point | 196-198 °C | [2][4] |

| Hygroscopicity | Hygroscopic | [6] |

Stability Profile

Under normal handling and storage conditions, this compound is a stable compound.[6] However, its stability is influenced by temperature, moisture, and the presence of incompatible materials.

Thermal Stability

This compound undergoes thermal decomposition upon heating, which is a critical aspect of its reactivity in organic synthesis. The primary decomposition pathway involves decarboxylation to generate difluorocarbene (:CF₂), a highly reactive intermediate.[3][4][5] This process typically occurs at temperatures of 95 °C and above in suitable solvents like diglyme.[5]

It is crucial to control the temperature during heating, as a buildup of the reagent followed by rapid heating can lead to a violent exothermic decomposition.[7] In case of a fire, thermal decomposition can generate hazardous products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[6]

Hydrolytic Stability and Behavior in Aqueous Solutions

A study on the decomposition of chlorodifluoroacetic acid in aqueous solution revealed that the reaction is a first-order process. The rate of decomposition is influenced by pH and the presence of other ions. The table below summarizes the kinetic data from this study.

| Temperature (°C) | k (sec⁻¹) | Half-life (t½) |

| 60.0 | 1.1 x 10⁻⁵ | ~17.5 hours |

| 80.0 | 1.1 x 10⁻⁴ | ~1.7 hours |

| 100.0 | 8.3 x 10⁻⁴ | ~13.9 minutes |

Data adapted from a study on the decomposition of chlorodifluoroacetic acid in a sodium acetate-acetic acid buffer solution.[8]

The activation energy for this decomposition was reported to be approximately 29 kcal/mol.[8]

Incompatibilities

This compound is incompatible with strong oxidizing agents.[6] Contact with these materials should be avoided to prevent vigorous reactions.

Degradation Pathways

The most well-documented degradation pathway for this compound is its thermal decomposition to form difluorocarbene.

Thermal Decomposition Pathway

The thermal decomposition is proposed to proceed via an initial decarboxylation to form a chlorodifluoromethyl carbanion (ClCF₂⁻), which then rapidly eliminates a chloride ion to yield difluorocarbene (:CF₂).[4]

References

- 1. This compound(1895-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Solubility of Sodium Chlorodifluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chlorodifluoroacetate (ClF₂CCOONa), a white to off-white solid, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its primary utility lies in its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate essential for the synthesis of gem-difluorocyclopropanes and difluoroalkenes.[4] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and efficacy.[1] A thorough understanding of the solubility of this compound in various organic solvents is paramount for reaction optimization, process development, and ensuring reaction safety. This guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a workflow for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1895-39-2 |

| Molecular Formula | C₂ClF₂NaO₂ |

| Molecular Weight | 152.46 g/mol [5] |

| Appearance | White to off-white powder/solid[3] |

| Melting Point | 196-198 °C (decomposes)[6] |

Solubility Data

The solubility of this compound is highly dependent on the polarity of the solvent. As a salt, it exhibits greater solubility in polar solvents.

Qualitative Solubility

This compound is generally described as being soluble in polar aprotic solvents and having poor solubility in nonpolar or low-polarity solvents.

-

Soluble in: Highly polar organic solvents.[3]

-

Poorly soluble in: Low polarity solvents such as ether.[3]

Quantitative Solubility

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. The table below summarizes the available data.

| Solvent | CAS Number | Type | Solubility | Temperature (°C) |

| Diglyme | 111-96-6 | Polar Aprotic | 0.60 g/mL[4] | Not Specified |

| Dimethoxyethane | 110-71-4 | Polar Aprotic | Soluble[4] | Not Specified |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | Soluble[4][7] | Not Specified |

| Triglyme | 112-49-2 | Polar Aprotic | Soluble[4] | Not Specified |

| Acetonitrile | 75-05-8 | Polar Aprotic | Soluble (used as a refluxing solvent)[8] | ~82 |

| Water | 7732-18-5 | Polar Protic | 5.49 mg/mL (predicted)[8] | Not Specified |

| Ether | 60-29-7 | Nonpolar | Poorly Soluble[3] | Not Specified |

It is important to note that the term "soluble" is qualitative. For process development and optimization, experimental determination of solubility at the desired reaction temperature is crucial.

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method based on the principle of isothermal saturation followed by gravimetric or chromatographic analysis can be employed.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound (analytical grade, dried under vacuum)

-

Organic solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Vials with screw caps

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

HPLC or UV-Vis spectrophotometer for analytical quantification (optional)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured solubility is constant.

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Chromatographic Method (HPLC): Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample to determine the concentration of this compound. An appropriate analytical method, including column, mobile phase, and detector settings, must be developed and validated beforehand.

-

Calculation (Gravimetric Method):

Solubility ( g/100 mL) = [(mass of vial with dried solute - mass of empty vial) / volume of supernatant extracted] * 100

Visualization of Experimental Workflow

This compound is a key reagent in difluorocyclopropanation reactions. The following diagram illustrates a typical experimental workflow for such a reaction.

Caption: Experimental workflow for a typical difluorocyclopropanation reaction.

Another significant application of this compound is in Wittig-type olefination reactions to produce difluoroalkenes. The logical relationship for this process is depicted below.

Caption: Logical flow of a Wittig-type olefination using this compound.

Conclusion

This compound's solubility is a critical parameter for its effective use in organic synthesis. It exhibits good solubility in polar aprotic solvents like diglyme and DMF, which are often the solvents of choice for reactions involving this reagent. However, a comprehensive quantitative understanding of its solubility in a wider range of common organic solvents is still lacking and presents an area for further investigation. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems and reaction conditions, thereby facilitating more robust and optimized synthetic procedures in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lcms.cz [lcms.cz]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1895-39-2 [amp.chemicalbook.com]

- 5. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96 1895-39-2 [sigmaaldrich.com]

- 7. This compound | 1895-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1895-39-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

The Hygroscopic Nature of Sodium Chlorodifluoroacetate: A Technical Guide for Pharmaceutical Development

An in-depth examination of the hygroscopic properties of Sodium Chlorodifluoroacetate, detailing its implications for research, development, and formulation. This guide provides an overview of the qualitative nature of its water sorption, outlines standard experimental protocols for hygroscopicity determination, and presents a framework for data interpretation in a pharmaceutical context.

Introduction: The Critical Role of Hygroscopicity in Drug Development

Hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment, is a critical physical property of active pharmaceutical ingredients (APIs) and excipients. For drug development professionals, a thorough understanding of a compound's hygroscopic nature is paramount. Excessive water sorption can lead to a cascade of undesirable effects, including chemical degradation, alterations in crystalline structure, and diminished powder flowability, all of which can compromise the stability, efficacy, and manufacturability of the final drug product.

Qualitative Assessment of this compound's Hygroscopicity

Available literature and safety data sheets consistently describe this compound as a hygroscopic substance. It is often recommended that the compound be stored in a dry, well-ventilated environment to prevent moisture uptake. Some sources further indicate that it can undergo deliquescence, a process where a solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.

In contrast, it is noteworthy that the related compound, sodium bromodifluoroacetate, has been described as non-hygroscopic, highlighting how small molecular changes can significantly impact this physical property[1]. The hygroscopicity of this compound is attributed to the polarity of the sodium carboxylate group, which readily forms hydrogen bonds with water molecules.

Quantitative Analysis of Hygroscopicity

To accurately assess the hygroscopic nature of a compound like this compound, quantitative measurements are essential. The following table illustrates a hypothetical presentation of data that would be generated from such studies.

Table 1: Hypothetical Water Sorption Data for this compound at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption | Observations |

| 0 | 0.0 | 0.2 | Initial dry weight |

| 10 | 0.1 | 0.3 | Slight surface adsorption |

| 20 | 0.2 | 0.4 | Continued surface adsorption |

| 30 | 0.4 | 0.6 | Gradual increase in water content |

| 40 | 0.8 | 1.0 | Significant water uptake |

| 50 | 1.5 | 1.8 | Accelerated water sorption |

| 60 | 3.2 | 3.5 | Potential for physical changes |

| 70 | 6.5 | 7.0 | Approaching critical humidity |

| 80 | 15.2 | 16.0 | Possible deliquescence |

| 90 | > 25.0 (Deliquescence) | - | Formation of a saturated solution |

Note: This data is illustrative and not based on experimental results for this compound.

Experimental Protocols for Hygroscopicity Determination

Standardized experimental protocols are crucial for obtaining reliable and reproducible hygroscopicity data. The following sections detail the methodologies for two common techniques.

Gravimetric Sorption Analysis (GSA)

Objective: To measure the amount of water vapor sorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A pre-weighed, accurately measured sample of this compound (typically 5-15 mg) is placed in the sample pan of a dynamic vapor sorption (DVS) instrument.

-

Drying: The sample is dried in the instrument under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This weight is recorded as the initial dry mass.

-

Sorption Isotherm: The relative humidity within the sample chamber is incrementally increased in pre-defined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is incrementally decreased in the same steps back to 0% RH, and the sample weight is monitored at each stage until equilibrium is achieved.

-

Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The results are plotted as a sorption-desorption isotherm (water uptake vs. RH).

Thermogravimetric Analysis (TGA) for Moisture Content

Objective: To determine the amount of volatile material (assumed to be water) in a sample by measuring the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is placed in a tared TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific temperature profile. A typical method involves heating the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The instrument continuously records the sample weight as a function of temperature.

-

Data Interpretation: The weight loss observed in the temperature range corresponding to the vaporization of water is attributed to the moisture content of the sample. This is typically expressed as a percentage of the initial sample weight.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the hygroscopicity of a pharmaceutical powder like this compound.

Implications for Handling, Storage, and Formulation

The hygroscopic nature of this compound has significant practical implications:

-

Handling: The material should be handled in a controlled environment with low relative humidity to minimize moisture uptake. Exposure to ambient, humid air should be minimized.

-

Storage: It is imperative to store this compound in tightly sealed containers with a desiccant. The storage area should be cool and dry.

-

Formulation: During formulation development, the hygroscopicity of this compound must be considered when selecting excipients. The use of other hygroscopic components should be carefully evaluated to avoid potential compatibility and stability issues. The manufacturing process may require humidity-controlled environments.

-

Packaging: The final drug product containing this compound will likely require packaging that provides a high barrier to moisture vapor transmission.

Conclusion

This compound is a hygroscopic compound, a property that necessitates careful consideration during its entire lifecycle from laboratory research to pharmaceutical manufacturing. While specific quantitative data on its water sorption properties are not widely published, established analytical techniques such as Gravimetric Sorption Analysis and Thermogravimetric Analysis can provide the necessary data to fully characterize its behavior. A thorough understanding and quantification of its hygroscopicity are essential for ensuring the stability, quality, and efficacy of any formulation containing this important fluorinating agent. Further research to quantify the hygroscopic profile of this compound would be of significant value to the scientific and pharmaceutical communities.

References

The Generation of Difluorocarbene from Sodium Chlorodifluoroacetate: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanisms, and applications of difluorocarbene generated from sodium chlorodifluoroacetate, tailored for professionals in chemical research and drug development.

This compound (SCDA) has emerged as a cornerstone reagent in modern fluorine chemistry, offering a convenient, cost-effective, and operationally simple route to difluorocarbene (:CF₂). This highly reactive intermediate is a valuable tool for the introduction of fluorine-containing moieties into organic molecules, a strategy widely employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the use of SCDA as a difluorocarbene precursor, detailing its mechanism of action, experimental protocols for various applications, and a summary of relevant quantitative data.

The Mechanism: Thermal Decarboxylation to Difluorocarbene

The utility of this compound as a difluorocarbene source lies in its propensity to undergo thermal decarboxylation.[1][2] Upon heating, the salt eliminates carbon dioxide and a chloride ion to generate the highly electrophilic difluorocarbene. This process is believed to proceed through the formation of a chlorodifluoroacetate anion, which then fragments.[2]

The generation of difluorocarbene from SCDA is a critical step that enables a variety of subsequent chemical transformations. The in situ formation of this reactive species allows for its immediate trapping by a suitable nucleophile or unsaturated system present in the reaction mixture.

Figure 1: Proposed mechanism for the generation of difluorocarbene from this compound.

Experimental Protocols and Applications

The difluorocarbene generated from SCDA can be utilized in a range of synthetic applications, including difluoromethylation of heteroatoms, difluorocyclopropanation of alkenes, and the synthesis of difluoroolefins. The following sections detail representative experimental protocols for these key transformations.

Heteroatom Difluoromethylation

A simple and cost-effective protocol for the difluoromethylation of thiols, nitrogen heterocycles, and selenols has been developed using SCDA.[3][4] The reaction proceeds smoothly at moderate temperatures in the presence of a base.

Experimental Protocol: Difluoromethylation of p-Methoxythiophenol [3]

-

To an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add potassium carbonate (K₂CO₃, 1.50 equiv) and this compound (SCDA, 2.00 equiv).

-

Evacuate the vial and backfill with argon (repeated three times).

-

Add the solvent (e.g., DMF, 3 mL) followed by p-methoxythiophenol (1.00 equiv) under an argon atmosphere.

-

Tightly seal the vial and stir the reaction mixture at 95 °C for 8 hours.

-

After cooling to room temperature, the reaction mixture can be worked up using standard procedures to isolate the desired S-difluoromethylated product.

The same general procedure can be adapted for the difluoromethylation of various aromatic and heteroaromatic thiols, as well as N- and Se-nucleophiles.[3]

Difluorocyclopropanation

The [2+1] cycloaddition of difluorocarbene with alkenes is a powerful method for the synthesis of gem-difluorocyclopropanes, a structural motif of increasing interest in medicinal chemistry.[5]

Experimental Protocol: Synthesis of 1,1-Difluorocyclopropanes [5]

-

In a suitable reaction vessel, dissolve the alkene substrate in a high-boiling point solvent such as diglyme or triglyme.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux (typically around 190 °C) to effect the thermal decomposition of SCDA and the subsequent trapping of the generated difluorocarbene by the alkene.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled and subjected to an appropriate workup and purification procedure to yield the gem-difluorocyclopropane derivative.

Synthesis of 1,1-Difluoroolefins

SCDA can also be employed in a Wittig-like reaction with aldehydes in the presence of triphenylphosphine to afford 1,1-difluoroolefins.[6][7]

Experimental Protocol: Synthesis of β,β-Difluorostyrene [7]

-

In a flask equipped with a mechanical stirrer, a thermometer, and a condenser, place triphenylphosphine and benzaldehyde in anhydrous diglyme.

-

Heat the mixture in an oil bath to 160 °C.

-

Slowly add a solution of this compound in diglyme to the reaction mixture over a period of 1.5-2 hours, maintaining the bath temperature. Caution: It is crucial to maintain a consistent temperature to avoid the accumulation of unreacted SCDA, which could lead to a violent exothermic decomposition.[7]

-

After the addition is complete, continue heating for an additional period to ensure complete reaction.

-

The product can be isolated by distillation from the reaction mixture.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Terrain of Sodium Chlorodifluoroacetate: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Sodium chlorodifluoroacetate, a halogenated organic salt, is a versatile reagent in synthetic chemistry, particularly as a precursor for the generation of difluorocarbene. While its utility is significant, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for professionals in research and drug development. This technical guide provides an in-depth overview of the known hazards associated with this compound and outlines comprehensive safety precautions and handling procedures.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical characteristics. This data is crucial for proper storage, handling, and emergency response planning.

| Property | Value | Reference |

| Chemical Formula | C₂ClF₂NaO₂ | [1][2] |

| Molecular Weight | 152.46 g/mol | [1][2] |

| CAS Number | 1895-39-2 | [2][3] |

| Appearance | White to off-white powder/solid | [4][5] |

| Melting Point | 196-198 °C (lit.) | [2][6] |

| Solubility | Soluble in dimethoxyethane, diglyme, triglyme, and dimethyl formamide. | [4][7] |

| Hygroscopicity | Hygroscopic | [3][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[3][9] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][9] |

Signal Word: Warning[3]

Toxicological Profile

Potential Mechanism of Toxicity: An Analogy to Sodium Fluoroacetate

Although specific studies on the mechanism of toxicity for this compound are lacking, the structurally related compound, sodium fluoroacetate (Compound 1080), is a potent metabolic poison. Its mechanism of action involves the disruption of the citric acid cycle (Krebs cycle). It is plausible that this compound could exert toxicity through a similar pathway, although this remains to be experimentally verified.

The proposed mechanism for sodium fluoroacetate involves its conversion to fluorocitrate, which then inhibits the enzyme aconitase, leading to a blockage of cellular respiration.

Experimental Protocols for Hazard Assessment

To ensure the safe handling and use of chemical substances, standardized experimental protocols are employed to assess their potential hazards. The following sections detail the principles of methodologies that would be used to evaluate the known hazards of this compound.

Skin Irritation Testing (based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[8][9]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a sterile, defined culture medium.

-

Test Substance Application: A precise amount of this compound (as a solid or a solution in an appropriate solvent) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[10]

-

Rinsing and Post-Incubation: Following exposure, the test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.[10]

-

Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.[9][10]

-